2-Methylfluorene
Description
Overview of Fluorene (B118485) and its Methylated Analogs in Scientific Context
Fluorene and its derivatives are tricyclic aromatic hydrocarbons that have been the subject of extensive research. google.com The addition of methyl groups to the fluorene structure gives rise to a series of methylated analogs, each with unique properties and reactivity. These compounds are of interest in various fields, including materials science, environmental science, and toxicology. ontosight.aimdpi.com
In environmental studies, methylated fluorenes are often analyzed as part of the broader category of PAHs found in environmental samples such as air, water, and soil. sjweh.firesearchgate.net Their presence can be indicative of pollution from sources like fossil fuel combustion. chemicalbook.com From a toxicological standpoint, some methylated fluorene derivatives have been evaluated for their mutagenic and carcinogenic potential. nih.govcolab.ws For instance, research has shown that a single methyl substituent in the 9-position of fluorene is associated with mutagenic activity. nih.govcolab.ws
The unique photophysical properties of the fluorene ring system also make its derivatives, including methylated analogs, promising candidates for applications in organic electronics, such as in the development of dyes, pigments, and fluorescent agents. ontosight.aimdpi.com
Historical Perspectives in 2-Methylfluorene (B47199) Chemistry and Related Fields
The study of fluorene and its derivatives dates back to the late 19th century, with initial research focusing on their isolation from coal tar and the elucidation of their basic chemical structures. Over the decades, synthetic methods for preparing fluorene compounds have been developed and refined. For example, patents from the early 1990s describe methods for preparing specific methyl-substituted fluorenes, such as 1-methylfluorene (B47293) and 4-methylfluorene, from precursors like fluoranthene (B47539) and phenanthrene (B1679779). google.com
Early toxicological studies in the mid-1980s began to explore the biological activities of methylated fluorenes. Research published in 1985 evaluated several methylated analogs of fluorene for their mutagenic properties in Salmonella typhimurium and their tumor-initiating activity on mouse skin. nih.govcolab.ws This foundational work highlighted the importance of the position of the methyl group in determining the biological activity of these compounds. nih.govcolab.ws
Current Research Landscape and Emerging Trends Pertaining to this compound
Contemporary research on this compound and related compounds is multifaceted. In environmental science, ongoing studies focus on the detection and quantification of this compound in various environmental matrices to better understand its distribution and fate. For example, it has been identified in samples of raw bitumen and in the tissues of marine mammals, indicating its widespread environmental presence. researchgate.netnih.gov
In the field of materials science, there is growing interest in fluorine-containing fluorenes for applications in optoelectronics and catalysis. mdpi.com While much of this research focuses on fluorinated rather than methylated derivatives, the fundamental understanding of the fluorene scaffold is crucial. The synthesis of fluoromethylated derivatives is also an active area of research, with potential applications in creating probes for biological assays. rsc.org
Recent studies have also explored the catalytic dehydrogenation of certain compounds where methylfluorene can be an undesired byproduct, driving research into catalyst modifications to suppress its formation. mdpi.com Furthermore, computational methods like Quantitative Structure-Property Relationship (QSPR) are being employed to predict the physicochemical properties of PAHs, including this compound, which is essential for environmental modeling. dergipark.org.tr
Significance of this compound in Contemporary Chemical Sciences
The significance of this compound in modern chemical sciences is primarily linked to its role as an environmental marker and its utility in toxicological research. As a component of PAH mixtures from anthropogenic sources, its detection helps in identifying and characterizing pollution. chemicalbook.com
From a research perspective, this compound serves as a model compound for studying the structure-activity relationships of methylated PAHs. nih.gov Understanding how the position of the methyl group influences properties such as mutagenicity and environmental persistence provides valuable insights for the broader field of toxicology. nih.govcolab.ws
Furthermore, the study of this compound and its isomers contributes to the development of advanced analytical techniques for the separation and identification of complex PAH mixtures. researchgate.netkg.ac.rs The synthesis of its derivatives also plays a role in advancing synthetic organic chemistry. acs.org
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂ | ontosight.ainih.govchembk.com |
| Molecular Weight | 180.25 g/mol | ontosight.ainist.gov |
| Melting Point | ~153-155°C | ontosight.ai |
| Boiling Point | 335°C | ontosight.ai |
Compound Names Mentioned
| Compound Name |
|---|
| 1,9-dimethylfluorene |
| 1-methylfluorene |
| 2,3,9-trimethylfluorene |
| 2,7,9-trimethylfluorene |
| 2,7-difluoro-9-methylfluorene |
| 2,9-dimethylfluorene |
| This compound |
| 3,9-dimethylfluorene |
| 4,9-dimethylfluorene |
| 4-methylfluorene |
| 9-methylfluorene (B46981) |
| Fluoranthene |
| Fluorene |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)14/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJHJMAZNPASHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073943 | |
| Record name | 2-Methylfluorene | |
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Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430-97-3, 26914-17-0 | |
| Record name | 2-Methyl-9H-fluorene | |
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| Record name | 2-Methylfluorene | |
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| Record name | Methyl-9H-fluorene | |
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| Record name | 9H-Fluorene, 2-methyl- | |
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| Record name | 2-Methylfluorene | |
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| Record name | Methyl-9H-fluorene | |
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| Record name | 2-methylfluorene | |
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| Record name | 2-METHYLFLUORENE | |
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Synthetic Methodologies for 2 Methylfluorene and Its Derivatives
Classical Approaches to 2-Methylfluorene (B47199) Synthesis
Traditional methods for synthesizing the this compound framework have laid the groundwork for more advanced strategies. These classical approaches often involve multi-step sequences and can be categorized into several key reaction types.
Friedel-Crafts Reactions and Alkylation of Fluorene (B118485) Precursors
Friedel-Crafts reactions represent a cornerstone of aromatic chemistry and have been applied to the synthesis of fluorene derivatives. nih.govwikipedia.org These electrophilic aromatic substitution reactions can be used for both alkylation and acylation of an aromatic ring. nih.govsavemyexams.com In the context of this compound synthesis, Friedel-Crafts acylation can be employed, followed by a reduction step to yield the alkyl group. For instance, the acylation of fluorene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can introduce an acetyl group, which can then be reduced to the corresponding ethyl group. While direct Friedel-Crafts alkylation with a methyl halide is possible, it is often plagued by issues of polyalkylation and carbocation rearrangements, making it less controlled. pressbooks.pub
A more controlled approach involves the alkylation of a pre-formed fluorene nucleus. This can be achieved through various methods, including the reaction of a 9-fluorenyl organometallic compound with an alkyl halide or the alkylation of fluorene itself under basic conditions. orgsyn.orgcdnsciencepub.com For example, fluorene can be deprotonated at the C-9 position to form a fluorenyl anion, which can then react with an alkylating agent. cdnsciencepub.comcdnsciencepub.com A simple and efficient protocol for the alkylation of fluorene with alcohols in the presence of potassium tert-butoxide (t-BuOK) as a catalyst has been developed, affording 9-monoalkylfluorenes in high yields. rsc.org
Cyclization Reactions for Fluorene Ring Formation
The construction of the tricyclic fluorene ring system is a critical step in the synthesis of this compound. Several intramolecular cyclization reactions are employed for this purpose.
One notable method is the Pschorr cyclization , which involves the intramolecular substitution of an aromatic compound via an aryldiazonium salt intermediate, typically catalyzed by copper. wikipedia.orgorganic-chemistry.org This reaction can be used to form the five-membered ring of the fluorene system from a suitably substituted biphenyl (B1667301) precursor. researchgate.net The mechanism involves the generation of an aryl radical from the diazonium salt, which then attacks the adjacent aromatic ring to form the new carbon-carbon bond. wikipedia.org
Another important cyclization strategy is the Ullmann reaction . Classically, this reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. byjus.comorganic-chemistry.org An intramolecular version of the Ullmann reaction can be utilized to close five-membered rings. byjus.com
More recent methods involve the cyclization of 1,1-diphenylethanes. For instance, the interaction of perfluoroethylbenzene with tetrafluorobenzenes in the presence of antimony pentafluoride can lead to the formation of polyfluorinated 1,1-diphenylethanes, which can then undergo cyclization to produce polyfluoro-9-methylfluorenes. researchgate.netresearchgate.net The mechanism of methylfluorene formation can also proceed through an oxidative cyclization of benzyltoluene. acs.org
Stereoselective Synthesis Pathways Involving this compound Systems
Research into the stereochemistry of reactions involving the fluorene scaffold has utilized chiral this compound derivatives. Studies on rotationally restricted, sterically hindered cations, radicals, and anions have been conducted using chiral 9-(o-tert-butylphenyl)fluorenes. For example, (+)-sp-9-(o-tert-butylphenyl)-9-methoxy-2-methylfluorene, when treated to form the 9-cation and then reacted with sodium methoxide, resulted in both retention and inversion of configuration. acs.org Treatment of the same substrate to form the 9-radical led to complete inversion, as did the reaction of the resulting product to form the 9-anion followed by acidification. acs.org These studies provide insight into the stereochemical pathways of reactions at the C-9 position of the fluorene ring.
Preparation of Substituted this compound Analogs
The synthesis of substituted this compound analogs is crucial for tuning the properties of these compounds for various applications. One approach involves the dinitration, reduction, and subsequent acetylation of 9-substituted fluorenes to produce 2,7-bis(acetamido) derivatives. osu.edu Alternatively, Friedel-Crafts di-acylation followed by a Schmidt reaction can be employed. osu.edu
The synthesis of 2-nitrophenanthrene (B96471) and 2-nitro-9,10-dimethylphenanthrene has been achieved through the nitration of methyl fluorene-9-carboxylate and 9-methyl-9-acetylfluorene, respectively. researchgate.net Furthermore, Pseudomonas sp. strain F274 has been shown to metabolize methyl-substituted fluorenes into correspondingly substituted phthalates. asm.org In the case of 1-methylfluorene (B47293), the initial oxidation of the methyl group to a carboxyl group prevents other transformations except for 9-monooxygenation. asm.org
Advanced Synthetic Strategies
Modern synthetic organic chemistry has introduced powerful new methods for the construction of complex molecules, and these have been successfully applied to the synthesis of this compound and its derivatives.
Transition Metal-Catalyzed Coupling Reactions for this compound Scaffolds
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.comeie.grrsc.org Several of these reactions are highly effective for the synthesis of the biaryl linkage that is central to the fluorene scaffold.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org This reaction is widely used to synthesize substituted biphenyls, which can then be cyclized to form the fluorene ring system. wikipedia.org For example, the Suzuki-Miyaura coupling of 2-bromophenyl-diphenylphosphine oxide with 2-halogenated phenylboronic acids can generate 2-diphenylphosphinoyl-2'-halo biphenyls, which are precursors to other useful ligands. liv.ac.uk
The Sonogashira coupling is another powerful palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. gold-chemistry.orgwikipedia.org This reaction has been used to synthesize 2,7-bis(pyridin-3-ylethynyl)fluorene derivatives. semanticscholar.org The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org
The following table summarizes some of the key transition metal-catalyzed coupling reactions used in the synthesis of fluorene derivatives:
| Reaction Name | Catalyst/Reagents | Bond Formed | Application in Fluorene Synthesis |
| Suzuki-Miyaura Coupling | Palladium catalyst, Base | C-C (Aryl-Aryl) | Synthesis of biphenyl precursors for cyclization. wikipedia.orgliv.ac.uk |
| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (Aryl-Alkynyl) | Introduction of alkynyl substituents onto the fluorene core. gold-chemistry.orgsemanticscholar.org |
| Ullmann Reaction | Copper | C-C (Aryl-Aryl) | Intramolecular cyclization to form the fluorene ring. byjus.com |
| Heck Reaction | Palladium catalyst | C-C (Aryl-Vinyl) | Formation of C-C bonds in fluorene precursors. thermofisher.com |
| Negishi Coupling | Palladium or Nickel catalyst | C-C (Aryl-Alkyl/Aryl) | Formation of C-C bonds in fluorene precursors. thermofisher.com |
Phase-Transfer Catalysis in this compound Synthesis
Phase-transfer catalysis (PTC) is a powerful technique for the synthesis of fluorene derivatives, including this compound. This method facilitates the reaction between reactants in different phases, typically an aqueous phase and an organic phase. crdeepjournal.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.orgwiley-vch.de
In the context of synthesizing this compound, a common approach involves the C-alkylation of a fluorene precursor. researchgate.net The combination of a phase-transfer catalyst with a base like sodium hydroxide (B78521) is effective for deprotonating the fluorene at the 9-position, making it nucleophilic and ready for alkylation. phasetransfercatalysis.com For instance, the C-alkylation of fluorene and its derivatives can be efficiently carried out using a multi-site phase-transfer catalyst (MPTC), such as benzene-1,3,5-triyltris(methylene))tris(triphenylphosphonium)bromide, which has shown to be effective for di- and tetra-alkylation reactions with excellent yields. researchgate.net
The choice of catalyst and reaction conditions is crucial for the efficiency of the synthesis. Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst. phasetransfercatalysis.com However, for certain reactions, other catalysts like methyl tributyl ammonium chloride (MTBAC) might offer better performance by allowing for lower reaction temperatures and shorter reaction times. phasetransfercatalysis.com The pKa of the fluorene derivative is a key factor in selecting the appropriate catalyst and conditions. phasetransfercatalysis.com
The use of PTC in the synthesis of fluorene derivatives has been demonstrated in various applications. For example, o-nitrodiphenyl ether, an important intermediate in the fine chemical industry, can be synthesized using PTC. crdeepjournal.org
Multicomponent Reactions Towards this compound Derivatives
Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like this compound derivatives in a single step from three or more starting materials. researchgate.netrhhz.net This approach is highly valued for its atom economy and ability to generate diverse molecular structures. rhhz.net
Several MCR strategies have been developed for the synthesis of functionalized fluorene derivatives. One such method involves a rhodium-catalyzed stitching reaction followed by a remote nucleophilic substitution, allowing for the introduction of various nucleophiles. acs.org Another approach utilizes isocyanide-based MCRs to incorporate fluorene and fluorenone moieties into diverse and complex adducts. researchgate.net For instance, 9-isocyanofluorene can participate in six different isocyanide-based MCRs to produce 23 novel compounds. researchgate.net
A three-component synthesis of multi-substituted fluorene derivatives has been developed, which involves a rhodium-catalyzed stitching reaction and a remote nucleophilic substitution sequence. acs.org Furthermore, a domino four-component condensation reaction of compounds like 1-(9H-fluoren-2-yl)ethanone with aromatic aldehydes, another active methylene (B1212753) compound, and ammonium acetate (B1210297) in acetic acid has been used to create poly-functionalized nicotinonitriles containing the fluorene moiety. researchgate.net The development of MCRs for synthesizing biologically active compounds is an area of significant academic and industrial research. rhhz.net
Enantioselective Synthesis of Chiral this compound Compounds
The synthesis of chiral fluorene derivatives, including those of this compound, is of significant interest due to their potential applications in materials science and as bioactive molecules. bsb-muenchen.deresearchgate.net Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound.
Various methods have been developed for the catalytic asymmetric synthesis of chiral fluorenes. bsb-muenchen.de These include transition metal-catalyzed and organo-catalyzed reactions. bsb-muenchen.deresearchgate.net For example, chiral N-triflyl phosphoramide (B1221513) has been used to catalyze a tandem double Friedel-Crafts reaction between indoles and 2-formylbiphenyl derivatives to produce 9-(3-indolyl)fluorene derivatives with high enantioselectivity. researchgate.net
Another strategy involves the desymmetrization of meso-epoxides. A chromium(III)-catalyzed desymmetric azidation reaction using a chiral (salen)Cr(III) complex has been successful in creating optically active fluorenes with an all-carbon quaternary stereocenter. researchgate.net Additionally, the introduction of a chiral cholestane (B1235564) unit onto the fluorene moiety can impart chirality and improve solubility in organic solvents. core.ac.uk This approach has been used to prepare electron-rich 2,7-dimethoxyfluorene derivatives for the isolation of stable, chiral cation-radical salts. core.ac.uk
The development of enantioselective methods is crucial as the chiral separation of racemic mixtures remains a common way to obtain optically pure fluorene derivatives. bsb-muenchen.de
Synthetic Optimization and Green Chemistry Principles
The optimization of synthetic routes for this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to make chemical processes more environmentally friendly and sustainable. acsgcipr.org
Catalyst Development for Enhanced Efficiency and Selectivity
The development of highly efficient and selective catalysts is a cornerstone of green chemistry. For the synthesis of fluorene derivatives, significant progress has been made in developing catalysts that are not only effective but also based on earth-abundant and less toxic metals. rsc.org
Iron-catalyzed C-H alkylation of fluorene using alcohols as the alkylating agent represents a significant advancement. nih.govacs.org A catalyst system comprising FeCl₂, phenanthroline, and KOtBu has been shown to be effective for the sp³ C-H alkylation of fluorene, producing water as the only byproduct. nih.govacs.org Similarly, copper-catalyzed C-alkylation of fluorene with alcohols has been achieved using a borrowing hydrogen mechanism, which is an atom-economic and environmentally benign process. rsc.orgresearchgate.net
The development of multi-site phase-transfer catalysts (MPTCs) has also enhanced the efficiency of alkylation reactions for fluorene derivatives. researchgate.net Furthermore, the use of lipase (B570770) from porcine pancreas as a catalyst for the benzannulation of indene (B144670) dienes with benzoylacetonitrile (B15868) offers a novel enzymatic route to fluorene derivatives. thieme-connect.com
Solvent Effects and Reaction Medium Engineering
The choice of solvent can significantly impact the outcome of a chemical reaction. libretexts.org In the context of green chemistry, there is a strong emphasis on reducing or eliminating the use of volatile and toxic organic solvents. acsgcipr.org
For the synthesis of fluorene derivatives, various solvent systems have been explored. In phase-transfer catalysis, non-polar solvents like toluene (B28343) are often used. phasetransfercatalysis.comphasetransfercatalysis.com However, in some cases, more polar solvents like DMSO may be necessary to influence the relative pKa values of the reactants. phasetransfercatalysis.com
A significant advancement in green reaction medium engineering is the use of water with surfactants to create micelles that can host organic reactions. acsgcipr.org This approach, known as micellar catalysis, has been successfully applied in complex multi-step syntheses, leading to reduced raw material costs and waste. acsgcipr.org For instance, the surfactant TPGS-750-M has been used in water for a six-step process, demonstrating the feasibility of this technology at scale. acsgcipr.org
Solvent-free and catalyst-free approaches are also being developed. One such method for synthesizing gem-difluorinated and polyfluoroarylated compounds relies on the direct hydrogen-bond interactions between the reactants, eliminating the need for both solvents and catalysts. mdpi.com
Process Intensification and Sustainable Synthesis of this compound
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. This aligns with the goals of sustainable synthesis.
The use of flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, is a key strategy for process intensification. This approach allows for better control over reaction parameters, leading to improved safety and efficiency. uva.nl For example, a method for trifluoromethylation that avoids PFAS reagents has been developed using flow chemistry. uva.nl
The development of one-pot multicomponent reactions is another example of process intensification, as it combines multiple synthetic steps into a single operation, reducing waste and saving time. rhhz.net The synthesis of polyurethane without the use of toxic isocyanates, by employing fluorinated carbonates, is another example of a more sustainable synthetic method that could be applied to related polymer syntheses. kobe-u.ac.jpeurekalert.org These advancements in catalysis, reaction media, and process design are crucial for the sustainable production of this compound and its derivatives.
Chemical Reactivity and Reaction Mechanisms of 2 Methylfluorene
Electrophilic Aromatic Substitution Reactions on 2-Methylfluorene (B47199)
Electrophilic aromatic substitution (EAS) in fluorene (B118485) derivatives is heavily influenced by the electron-donating nature of the methylene (B1212753) bridge and the directing effects of existing substituents. In unsubstituted fluorene, electrophilic attack occurs predominantly at the 2 and 7-positions, which possess the highest electron density. oup.com The introduction of a methyl group at the 2-position further modifies this reactivity profile.
The methyl group is an activating, ortho-, para-directing group. In this compound, this directing influence combines with the inherent reactivity pattern of the fluorene nucleus. Therefore, electrophiles are predicted to attack positions that are activated by both the fluorene system and the methyl group. The primary sites for substitution would be the positions ortho and para to the methyl group, namely the 1, 3, and 7-positions. The relative reactivity of these positions is also subject to steric hindrance. Studies on related substituted fluorenes, such as 2,7-di-t-butylfluorene, have shown that electrophilic substitution can be directed to the 4-position, demonstrating the ability to functionalize various sites on the aromatic scaffold. oup.com
The reactivity of the 2-position in fluorene derivatives has been compared to the para-position in toluene (B28343). rsc.org In reactions like acid-catalyzed desilylation and detritiation, the 2-position of fluorene is more reactive than that of 9,9-dimethylfluorene, with 9-methylfluorene (B46981) showing intermediate reactivity. rsc.org This highlights the electronic contribution of the C9-substituents to the aromatic system's reactivity. Direct fluorination is generally a very rapid and hard-to-control reaction for many aromatic compounds. stackexchange.com
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound This table is predictive, based on established principles of electrophilic aromatic substitution.
| Reaction Type | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-Methyl-7-nitrofluorene, 2-Methyl-3-nitrofluorene |
| Halogenation | Br₂ / FeBr₃ | 7-Bromo-2-methylfluorene, 3-Bromo-2-methylfluorene |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 7-Acetyl-2-methylfluorene |
| Sulfonation | H₂SO₄ | This compound-7-sulfonic acid |
Reactions at the Methylene Bridge (C9-position) of the Fluorene Moiety
The C9 position of the fluorene ring is a benzylic carbon, and its protons exhibit significant acidity due to the ability of the resulting carbanion to delocalize its charge over the extensive aromatic system. This position is a focal point for a variety of reactions.
The methylene protons at the C9 position are acidic, with the pKa of the related 9-methylfluorene being approximately 22.3. researchgate.net This acidity allows for ready deprotonation by a suitable base, such as an organolithium reagent (e.g., n-butyllithium) or a strong metal amide, to form a resonance-stabilized fluorenide anion. researchgate.netrsc.orgresearchgate.net
The formation of the anion is often indicated by a color change, typically to orange or red. rsc.org In the case of fluorenyl-tethered ligands, it has been demonstrated that deprotonation occurs preferentially at the C9 position before any other acidic sites, such as secondary amines, are attacked. rsc.orgresearchgate.net The resulting lithium fluorenide species often exhibits complex coordination, with the lithium cation interacting with the π-system of the fluorenide ring in an η⁵-like fashion. rsc.orgresearchgate.net These anions are potent nucleophiles and serve as key intermediates in the synthesis of more complex fluorene derivatives.
The C9 position can also be involved in radical reactions. Homolytic cleavage of a C9-H or C9-X bond generates a C9-fluorenyl radical, which is stabilized by resonance delocalization of the unpaired electron across the aromatic system. libretexts.org Such radicals can be generated through various methods, including pyrolysis or photolysis of suitable precursors. rsc.orgmpg.de For instance, the photodecomposition of tert-butyl-9-methylfluorene-9-percarboxylate leads to the formation of the 9-methylfluorenyl radical. mpg.de
Fluorene and its derivatives can also form radical anions upon reaction with alkali metals like lithium. rsc.org These radical anions are often unstable at higher temperatures and decay to form the corresponding fluorenide anions. rsc.org A notable reaction pathway involves the recombination of a methyl radical with a fluorenyl radical, which can lead to the formation of methylfluorene isomers, highlighting a key mechanism in polycyclic aromatic hydrocarbon (PAH) growth during combustion. nih.gov
Treatment of fluorene derivatives with strong acids can lead to the formation of a benzylic cation at the C9 position. acs.org This carbocation is stabilized by the adjacent aromatic rings. Once formed, this electrophilic species can undergo further reactions, most notably electrophilic aromatic substitution on another fluorene molecule. This process can lead to the formation of oligomeric or polymeric materials linked through the C9 position and one of the aromatic positions (e.g., the 2-position). acs.org The acid-catalyzed reaction of 9-fluorenol, for example, can produce poly(fluorene-2,9-diyl) oligomers. acs.org
When the C9 position is substituted with two different groups (making it a stereocenter), reactions at this position can proceed with stereochemical control. While this compound itself is achiral, its derivatives functionalized at C9 can be chiral. For example, if this compound is first deprotonated and then reacted with an electrophile (R-X), and subsequently a second, different electrophile (R'-X) is introduced at C9, a quaternary stereocenter is formed.
Recent research has demonstrated that long-range stereocontrol can be achieved in reactions involving a substituted C9 position. acs.org By employing a chiral catalyst, it is possible to control the stereochemical outcome of reactions, such as Suzuki-Miyaura cross-coupling, to create quaternary carbon stereocenters at the C9 position with high enantioselectivity. acs.org The synthesis of metallocenes using chiral fluorenyl-based ligands also highlights the importance of stereochemistry, as mixtures of diastereomers (racemo and meso forms) can be produced. caltech.edu These findings underscore that the stereochemical pathway of reactions at a prochiral or chiral C9 center can be precisely directed.
Oxidation Reactions of this compound and its Derivatives
Oxidation of this compound can occur at two primary sites: the methylene bridge (C9) and the aromatic rings. The most common oxidation reaction involves the conversion of the methylene bridge to a carbonyl group, yielding the corresponding fluorenone derivative.
Vapor-phase oxidation of 9-methylfluorene using a suitable catalyst has been shown to produce fluorenone with high conversion (99.5%) and selectivity (81.0%). google.com Common laboratory oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. The oxidation of fluorene and its derivatives to fluorenones is a key reaction, as fluorenones are important intermediates in the synthesis of various functional materials. researchgate.net
In addition to the C9 position, the aromatic ring system can also be oxidized. Microbial degradation of methyl-substituted fluorenes by Pseudomonas species can proceed via oxidation of the unsubstituted aromatic ring, leading to the formation of substituted phthalates. asm.org Alternatively, the methyl group itself can be a site of oxidation. In the case of 1-methylfluorene (B47293), initial oxidation of the methyl group to a carboxyl group was observed. asm.org The oxidation of fluorene derivatives is also relevant in the context of combustion and environmental degradation, where they are recognized as polycyclic aromatic hydrocarbons (PAHs). scispace.com
Table 2: Common Oxidation Reactions of Fluorene Derivatives
| Starting Material | Oxidizing Agent/Conditions | Major Product | Reference(s) |
|---|---|---|---|
| 9-Methylfluorene | Vapor-phase catalytic oxidation | Fluorenone | google.com |
| Fluorene Derivatives | Potassium Permanganate, Chromium Trioxide | Fluorenone Derivatives | |
| Fluorenone Hydrazone | Permanganate (alkaline) | 9-Fluorenone (B1672902) | scispace.com |
| Methyl-substituted fluorenes | Pseudomonas sp. strain F274 | Substituted phthalates | asm.org |
Compound Index
Reduction Reactions of this compound Systems
The reduction of this compound can be achieved through various methods, including catalytic hydrogenation and chemical reductions like the Birch reduction. Catalytic hydrogenation of fluorene derivatives can lead to the saturation of the aromatic rings. For instance, the catalytic hydrogenation of 2,3,4,4a,9a-hexahydro-7-methoxy-1-methylfluorene-1-carboxylic acid has been shown to produce a mixture of stereoisomers. rsc.org
The Birch reduction, a dissolving-metal reduction in liquid ammonia (B1221849) with an alcohol, is a classic method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. wikipedia.orgmasterorganicchemistry.com The regioselectivity of the Birch reduction on substituted aromatic compounds is well-established. For aromatic rings bearing an electron-donating group, like the methyl group in this compound, the reduction occurs at the positions ortho and meta to the substituent, leaving the carbon atom attached to the group unreduced. youtube.com
In a related context, the reduction of 9-fluorenyl systems has been studied to understand the stereochemistry of the resulting products. For example, the reduction of a chiral 9-(o-tert-butylphenyl)-9-methoxy-2-methylfluorene derivative to the corresponding 9-radical, followed by rapid reduction, resulted in the isolation of (-)-sp-9-(o-tert-butylphenyl)-2-methylfluorene with inversion of configuration. acs.orgnih.gov
Functionalization of the Methyl Group
The methyl group of this compound can undergo various functionalization reactions, including oxidation and halogenation.
Oxidation: The methyl group can be oxidized to a carboxylic acid. For instance, in a biochemical study, the bacterium Pseudomonas sp. strain F274 was found to oxidize the methyl group of 1-methylfluorene to a carboxyl group. asm.orgnih.gov This initial oxidation prevented further degradation of the aromatic rings. asm.orgnih.gov Chemical oxidation methods can also be employed.
Halogenation: Halogenation of the methyl group can be achieved, although direct halogenation might lead to substitution on the aromatic ring as well. For instance, the chlorination of fluorene and this compound has been studied. researchgate.net
Other Functionalizations: The methyl group can also be a site for other synthetic transformations. For example, the formylation of this compound using the Rieche formylation yields 2-methyl-7-fluorene-carbaldehyde. researchgate.net This aldehyde can then be converted to other derivatives. researchgate.net
Reaction Kinetics and Mechanistic Elucidation
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
Computational Studies on Reaction Pathways and Energy Landscapes
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms involving fluorene derivatives. DFT calculations can be used to model the electronic structure, predict reactivity, and elucidate reaction pathways and energy landscapes.
For example, DFT calculations have been used to study the vibrational spectra of fluorene and its derivatives, providing insights into their molecular structure. researchgate.netacs.org In a study on the formation of dibenzofuran (B1670420) from various precursors, molecular orbital theory calculations, including those on 9-methylfluorene, were performed to determine the reaction pathways and relative reactivities. nih.govnih.gov These studies often calculate the Gibbs free energies of reaction to predict the favorability of different pathways. nih.govnih.gov
Experimental Techniques for Mechanism Investigation
A variety of experimental techniques are employed to elucidate the reaction mechanisms of fluorene derivatives.
Spectroscopic Methods:
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for characterizing reaction products and intermediates. Variable temperature NMR studies can provide information on dynamic processes, such as conformational changes. rsc.org
Mass Spectrometry: Mass spectrometry is used to identify products and intermediates by their mass-to-charge ratio. core.ac.uk It is particularly useful in studying complex reaction mixtures. core.ac.uk
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying functional groups present in molecules. Femtosecond time-resolved IR spectroscopy has been used to study the photodecomposition mechanism of a fluorene derivative, monitoring the evolution of vibrational marker bands to distinguish between sequential and concerted dissociation pathways. mpg.de
UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to monitor the progress of a reaction by following the change in absorbance of reactants or products over time, which is essential for kinetic studies.
Kinetic Studies:
Reaction Progress Kinetic Analysis: This powerful methodology is used for mechanistic studies of complex catalytic reactions. mckgroup.org
Kinetic Isotope Effects (KIEs): Measuring the reaction rates of isotopically labeled substrates (e.g., using deuterium) can provide valuable information about the rate-determining step of a reaction. For instance, small kinetic deuterium (B1214612) isotope effects in the solvolysis of 9-(X-methyl)fluorene derivatives suggested a significant amount of E1 reaction. acs.org
Eyring Analysis: By studying the temperature dependence of reaction rates, activation parameters (enthalpy and entropy of activation) can be determined using the Eyring equation, which provides insights into the transition state of the reaction. mckgroup.org
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate, identify, and quantify the components in a reaction mixture, allowing for the determination of product ratios and reaction kinetics. psu.edu
By combining these experimental techniques with computational studies, a detailed understanding of the chemical reactivity and reaction mechanisms of this compound can be achieved.
Applications of 2 Methylfluorene in Advanced Materials and Polymer Science
2-Methylfluorene (B47199) as a Monomer in Polymer Synthesis
The incorporation of this compound into polymer chains allows for the development of materials with tailored electronic and photophysical properties. This is primarily achieved through the polymerization of monomers based on this compound or its derivatives.
Polymerization of this compound-based Monomers
The synthesis of polymers containing this compound units can be achieved through various polymerization techniques. A common approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This method typically involves the reaction of a dihalo-functionalized this compound monomer with a diboronic acid or ester-functionalized comonomer in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For instance, 2,7-dibromo-9,9-dialkyl-2-methylfluorene can be polymerized with an aromatic diboronic acid to yield a conjugated copolymer. rsc.org
Electrochemical polymerization is another method that has been explored for the synthesis of poly(this compound). metu.edu.tr This technique involves the direct oxidation of the this compound monomer at an electrode surface, leading to the formation of a polymer film. cdnsciencepub.comresearchgate.net The process proceeds through the formation of radical cations that couple to form longer polymer chains. researchgate.net
The table below summarizes key aspects of polymerization methods used for this compound-based monomers.
| Polymerization Method | Monomers | Catalyst/Initiator | Key Features |
| Suzuki-Miyaura Coupling | Dihalo-2-methylfluorene, Aromatic diboronic acids/esters | Palladium complexes (e.g., Pd(PPh3)4) | Good control over polymer structure and molecular weight. wikipedia.orglibretexts.org |
| Electrochemical Polymerization | This compound | Electrical potential | Direct synthesis of polymer films on conductive substrates. metu.edu.tr |
Copolymerization Strategies with this compound Units
Copolymerization is a versatile strategy to fine-tune the properties of polymers derived from this compound. By incorporating different comonomers, it is possible to create materials with a wide range of optical and electronic characteristics. wikipedia.org Copolymers can be classified as statistical, alternating, or block copolymers, depending on the arrangement of the monomer units along the polymer chain. libretexts.org
Statistical and Alternating Copolymers: In these copolymers, this compound units are randomly or alternately distributed with other monomer units. libretexts.org This approach is often used to balance the properties of the constituent monomers. For example, copolymerizing this compound with an electron-deficient monomer can create a donor-acceptor (D-A) copolymer with a smaller bandgap, which is beneficial for applications in organic solar cells. mdpi.com
Block Copolymers: These polymers consist of long sequences (blocks) of one monomer type followed by blocks of another. libretexts.org The synthesis of polyfluorene-containing block copolymers can be achieved through controlled polymerization techniques, such as catalyst-transfer polycondensation. nih.gov This allows for the creation of well-defined nanostructures that can be advantageous in certain electronic devices. ntu.edu.tw
The choice of comonomer is crucial in determining the properties of the resulting copolymer. For instance, copolymerizing a fluorene (B118485) derivative with a monomer like 4,7-dibromo-2,1,3-benzothiadiazole (B82695) can shift the emission color from blue to green. wikipedia.org
Influence of this compound Incorporation on Polymer Properties
The inclusion of the this compound unit into a polymer backbone can have a significant impact on its physical and chemical properties.
Solubility and Processability: The methyl group on the fluorene ring can enhance the solubility of the resulting polymer in common organic solvents. researchgate.net This is a critical factor for solution-based processing techniques, such as spin-coating and inkjet printing, which are used to fabricate thin-film devices. 20.210.105
Thermal Properties: Polyfluorene derivatives are known for their high thermal stability. wikipedia.org The introduction of a methyl group can influence properties such as the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For example, the Tg of a polyfluorene polyrotaxane was found to increase upon encapsulation, indicating a more rigid copolymer structure. beilstein-journals.org
Optical and Electronic Properties: The this compound unit can affect the photoluminescence and electronic energy levels of the polymer. The methyl group can have a subtle electronic effect on the fluorene core, which in turn can influence the absorption and emission spectra of the polymer. While the core fluorene structure is known for blue light emission, copolymerization can tune this across the visible spectrum. wikipedia.org The electrochemical band gap of a polyfluorene polyrotaxane was found to be smaller for a β-cyclodextrin encapsulated version compared to a γ-cyclodextrin one, suggesting that encapsulation affects the LUMO energy level. beilstein-journals.org
The following table provides a summary of the effects of incorporating this compound on key polymer properties.
| Property | Influence of this compound Incorporation | Example Research Finding |
| Solubility | Generally improves solubility in organic solvents. | Dialkyl or diaryl substitution on the methylene (B1212753) group of fluorene derivatives improves their solubility. researchgate.net |
| Thermal Stability | Maintains the high thermal stability characteristic of polyfluorenes. | Polyfluorene derivatives exhibit high thermal stability. wikipedia.org |
| Glass Transition Temperature (Tg) | Can influence the rigidity of the polymer chain, affecting Tg. | The Tg of a polyfluorene polyrotaxane increased from 88 °C to 104 °C upon encapsulation, indicating a more rigid structure. beilstein-journals.org |
| Optical Properties | Can subtly modify the absorption and emission spectra. | The luminescent color of polyfluorenes can be tuned by adding functional groups or through copolymerization. wikipedia.org |
| Electronic Properties | Can influence the HOMO and LUMO energy levels. | The electrochemical band gap of a polyfluorene polyrotaxane was affected by encapsulation, suggesting an influence on the LUMO energy level. beilstein-journals.org |
Fluorene Derivatives in Optoelectronic Materials
Fluorene-based polymers, including those derived from this compound, are a prominent class of materials in the field of organic optoelectronics. Their high photoluminescence quantum efficiency and good charge transport properties make them suitable for a variety of applications. rsc.orgaustinpublishinggroup.com
Light-Emitting Diodes (LEDs)
Polymer light-emitting diodes (PLEDs) are a key application area for fluorene-based polymers. oled-info.com These materials can be used as the emissive layer, where electrical energy is converted into light. Polyfluorenes are particularly attractive for PLEDs because they are the only family of conjugated polymers that can emit light across the entire visible spectrum with high efficiency. wikipedia.org
The color of the emitted light can be tuned by copolymerizing the fluorene monomer with a small amount of a low-band-gap comonomer. wikipedia.org For example, while polyfluorene homopolymers typically emit blue light, incorporating other monomers can lead to green or yellow emission. wikipedia.org Furthermore, the efficiency of PLEDs can be enhanced by creating block copolymers that self-assemble into well-defined nanostructures, which can improve charge recombination. ntu.edu.tw Research has shown that bio-derived polyfluorene-block-poly(δ-decanolactone) copolymers exhibit higher external quantum efficiencies in LEDs compared to the polyfluorene homopolymer. ntu.edu.tw
Organic Photovoltaics (OPVs) and Solar Cells
In organic photovoltaics, fluorene-based polymers are often used as the electron donor material in the active layer of the solar cell. 20.210.105 The active layer typically consists of a blend of an electron donor and an electron acceptor material. 20.210.105 The efficiency of an OPV device is influenced by the energy levels of the donor and acceptor materials, as well as the morphology of the blend. rsc.org
Fluorene-based copolymers have been designed to have low-lying Highest Occupied Molecular Orbital (HOMO) energy levels, which can lead to a higher open-circuit voltage (Voc) in the solar cell. rsc.org For example, a fluorinated polymer based on fluorene and a BDT donor unit achieved a power conversion efficiency (PCE) of 10.71% with a high Voc of 0.84 V. rsc.org The use of indenofluorene derivatives as electron donors in vacuum-deposited photovoltaic devices has also shown promise, yielding high open-circuit voltages. rsc.org
The table below presents some performance data for OPVs utilizing fluorene-based polymers.
| Polymer System | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
| PBFO-F (Fluorinated fluorene-based polymer) | Y6 | 10.71% | 0.84 V | 23.17 mA cm⁻² | 55.2% |
| p-DTS(FBTTh₂)₂ / P-BNBP-T | P-BNBP-T (Polymer Acceptor) | 3.50% | 1.08 V | N/A | N/A |
| TAInF2 (Indenofluorene derivative) | C₇₀ | 2.91% | >0.9 V | N/A | N/A |
Hole Transport Materials
Derivatives of this compound have been investigated as highly effective hole-transporting materials (HTMs) for use in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). entrepreneur-cn.commdpi.com The incorporation of the fluorene unit, particularly with methyl substitutions, addresses key challenges like poor solubility and limited carrier transport seen in some traditional HTMs. mdpi.comnih.gov
Researchers have synthesized a series of fluorene-based molecules, including 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), which demonstrate the benefits of methyl group inclusion. mdpi.com The addition of terminal methyl groups allows for the fine-tuning of energy levels, carrier transport, and crystallinity. mdpi.comnih.gov For instance, the Highest Occupied Molecular Orbital (HOMO) energy level of 2M-DDF was found to be -4.69 eV, a level that facilitates efficient hole injection. mdpi.com The hole mobility of these fluorene-based compounds can significantly surpass that of standard materials. nih.gov
In a practical application, an OLED device using 2M-DDF as the HTM with an Alq3 (Tris(8-hydroxyquinolinato)aluminium) emitter achieved a maximum luminance of 21,412 cd/m² and a maximum current efficiency of 4.78 cd/A, with a turn-on voltage of 3.8 V. mdpi.comnih.gov This performance was noted to be approximately five times more luminous than a comparable device using the conventional HTM, TPD (N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine). mdpi.com
Similarly, polymeric HTMs derived from fluorene have shown great promise. A homopolymer, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), was developed as a dopant-free HTM for air-processed inverted PSCs. mdpi.commdpi.com This material exhibited high hole mobility (1.12 × 10⁻⁵ cm² V⁻¹ s⁻¹) and enabled the fabrication of PSCs with a champion power conversion efficiency (PCE) of 16.82%, significantly outperforming devices based on the commercial HTM PEDOT:PSS (13.8%). mdpi.com The stability of these PFTPA-based devices was also notable, maintaining 91% of their initial efficiency after 1000 hours in ambient air. mdpi.commdpi.com
The design of these materials often involves creating a three-dimensional, non-planar structure to prevent aggregation and ensure good film-forming properties, which are crucial for device performance and stability. researchgate.netdiva-portal.org Enamine-based small molecules incorporating a fluorene core have also been synthesized, achieving high hole mobilities up to 3.3 × 10⁻⁴ cm² V⁻¹ s⁻¹ and enabling PSCs with efficiencies of 19.3% (doped) and 17.1% (dopant-free). researchgate.net
Table 1: Performance of this compound Derivative-Based Hole Transport Materials
| Material | Device Type | Key Performance Metric | Value |
|---|---|---|---|
| 2M-DDF | OLED | Max. Luminance | 21,412 cd/m² mdpi.com |
| Max. Current Efficiency | 4.78 cd/A mdpi.comnih.gov | ||
| Hole Mobility | 4.65 × 10⁻⁴ cm² V⁻¹ s⁻¹ nih.gov | ||
| PFTPA | PSC | Power Conversion Efficiency (PCE) | 16.82% (dopant-free) mdpi.commdpi.com |
| Hole Mobility | 1.12 × 10⁻⁵ cm² V⁻¹ s⁻¹ mdpi.com | ||
| Fluorene-based Enamine | PSC | Power Conversion Efficiency (PCE) | 19.3% (doped) researchgate.net |
Fluorescent Probes and Markers
Fluorene and its derivatives are recognized for their utility as fluorescent probes and markers in biochemical research, owing to their inherent fluorescence and the tunability of their photophysical properties. entrepreneur-cn.com These compounds can be used to study the structure and function of biological molecules like proteins and DNA. entrepreneur-cn.com While the broader class of fluorene derivatives is widely applied in this area, specific applications leveraging the unique properties of the this compound scaffold are part of this landscape. entrepreneur-cn.comscience.gov For example, a boronic acid sensor based on a fluorene structure was developed for detecting monosaccharides at physiological pH. science.gov The development of antibody-based sensors has also utilized derivatives like this compound-9-ylideneacetic acid. scispace.com The principle behind these applications lies in designing a fluorene-based molecule that exhibits a change in its fluorescence (such as intensity or wavelength) upon binding to a specific target analyte, enabling detection and quantification. nih.govmdpi.com
This compound in Functional Materials
The fluorene framework is a cornerstone for developing blue-emitting materials used in OLEDs. researchgate.netmdpi.com Polyfluorenes, polymers based on repeating fluorene units, are particularly valued for their high charge transport capabilities and thermal stability. researchgate.net The introduction of a methyl group at the 2-position can be part of a larger molecular design to fine-tune the electroluminescent properties.
Copolymers incorporating fluorene moieties are a common strategy to tune the emission color across the visible spectrum, from blue to green or yellow. researchgate.net For example, researchers have synthesized mixed fluorene-phosphole π-conjugated systems. researchgate.net The electroluminescent performance of these materials in OLEDs was found to be highly dependent on the substituents, demonstrating the importance of precise molecular engineering. researchgate.net In another study, symmetrical molecules based on a fluorene bridge were designed to regulate fluorescence for white light emission by tuning the donor groups attached to the core. rsc.org A device using one such material, FCzA, which incorporates carbazole (B46965) donors, achieved a maximum external quantum efficiency (EQE) of 3.81% and emitted warm white light. rsc.org
Materials like carbazole and methylfluorene are cited as having high hole mobility, making them suitable for the hole transport layer in OLEDs, which is essential for efficient device operation. google.com The ultimate goal is to create stable, efficient, and color-pure electroluminescent materials, and the fluorene scaffold, including its methylated derivatives, remains a key platform for achieving this. mdpi.com140.122.64
Polyfluorene derivatives are known to exhibit stable electrochromism, the ability to change color in response to an electrical voltage. researchgate.net This property makes them suitable for applications such as smart windows, displays, and optical switches.
Research on poly(fluorene-bisthiophene) derivatives, for instance, has demonstrated this effect. scielo.br Films of these polymers can switch from a transmissive yellow-greenish state to a blue color when a voltage is applied. scielo.br The coloration efficiency (η), a measure of how efficiently a material changes color, for fluorene-based polymers is typically in the range of 250-415 cm²/C. scielo.br In one study, a copolymer based on furanyl anthracene (B1667546) and 3,4-ethylenedioxythiophene (B145204) (EDOT) showed a color transition from light blue in its reduced state to lilac in its oxidized state, with a coloration efficiency of 170 cm²/C and a fast switching time of 1.0 second. tubitak.gov.tr The incorporation of fluorene and its derivatives into polymer backbones provides a robust and versatile platform for creating new electrochromic materials with tailored properties. scielo.br
The fluorene skeleton, including this compound, is not only a component of functional materials but also plays a role in their synthesis and in catalysis. entrepreneur-cn.comresearchgate.net Fluorene derivatives can act as catalysts for the synthesis of high-molecular-weight materials. entrepreneur-cn.com
In synthetic chemistry, the reactivity of the fluorene ring system is exploited to build complex molecules. For example, palladium on carbon (Pd/C) is a common catalyst used in reactions involving fluorene compounds. google.com A patented process describes the synthesis of 1-methylfluorene (B47293) and 4-methylfluorene through the reduction of precursor molecules using a hydrogen and a Pd/C catalyst. google.com
Furthermore, derivatives of methylated fluorenes are used as reagents themselves. 9-Methylfluorene-9-carbonyl chloride has been employed as a carbon monoxide (CO) precursor in palladium-catalyzed reactions to synthesize N-benzoyl ureas, a protocol that shows good functional group tolerance and is suitable for isotope labeling. acs.org The unique stereochemical properties of hindered fluorene systems, such as sp-9-(o-tert-butylphenyl)-2-methylfluorene, have also been utilized to study the pathways of chemical reactions involving cations, radicals, and anions. acs.org These applications highlight the versatility of the methylfluorene structure as a tool in organic synthesis and catalysis. rsc.org
Fluorene-based materials are being explored for their potential in solid-state hydrogen storage, a critical technology for a future hydrogen economy. rsc.org Porous organic polymers (POPs) and covalent organic frameworks (COFs) containing fluorene units can physically adsorb hydrogen gas.
A notable example is a fluorene-based covalent triazine framework (fl-CTF) designed for gas storage. rsc.org This material demonstrated a significant hydrogen storage capacity of 4.36 wt% at 77 K and 20 bar. rsc.org This uptake is among the highest reported for covalent triazine frameworks and is comparable to other leading porous organic polymers. rsc.org
Fluorene and methylfluorene have also been considered as components in liquid organic hydrogen carrier (LOHC) systems. researchgate.net These systems store hydrogen via chemical bonds through reversible hydrogenation and dehydrogenation cycles. While fluorene itself has a hydrogen storage capacity of 6.74 wt%, its derivatives are often part of more complex mixtures. researchgate.net Interestingly, the formation of methylfluorene can be an undesired side product during the dehydrogenation of other LOHCs like benzyltoluene, highlighting the chemical stability of the methylfluorene structure. acs.org Research into conjugated microporous polymers has also shown that fluorene-based structures can act as photocatalysts for hydrogen evolution from water, another key aspect of the hydrogen economy. acs.orgchemrxiv.orgrsc.org
Table 2: Hydrogen Storage Capacity of a Fluorene-Based Material
| Material | Type | H₂ Uptake (wt%) | Conditions |
|---|---|---|---|
| fl-CTF | Covalent Triazine Framework | 4.36% | 77 K, 20 bar rsc.org |
| Fluorene | Liquid Organic Hydrogen Carrier | 6.74% | N/A researchgate.net |
Supramolecular Architectures Involving this compound
The arrangement of molecules in the solid state, governed by non-covalent interactions, defines the supramolecular architecture of a compound. While specific crystallographic studies focusing exclusively on this compound are not extensively detailed in available literature, significant insights can be drawn from the analysis of closely related fluorene derivatives. The study of these analogues, particularly those bearing methyl groups, provides a strong basis for understanding the role of such substitutions in directing the self-assembly and crystal packing of this compound.
Detailed analysis of the crystal structures of substituted fluorenes, such as 9,9-disubstituted derivatives, reveals the importance of various non-covalent interactions in their self-assembly. mdpi.com These interactions include C–H···π interactions, which are prevalent in aromatic systems, and other weak intermolecular forces that collectively determine the crystal lattice.
A pertinent example is the crystal structure of 9,9-dimethyl-9H-fluorene, a close analogue of this compound. mdpi.com The analysis of its crystal structure provides valuable information on how methyl groups participate in and influence the supramolecular assembly. In the crystal of 9,9-dimethyl-9H-fluorene, the molecules are arranged in a way that maximizes favorable intermolecular contacts. The methyl groups, while seemingly simple, play a crucial role in the formation of specific supramolecular motifs through a network of weak interactions.
The crystallographic data for 9,9-dimethyl-9H-fluorene highlights the specific geometry of the molecule and the arrangement within the unit cell. This data is instrumental in understanding the packing efficiency and the nature of the intermolecular forces at play.
| Parameter | Value |
|---|---|
| Chemical Formula | C15H14 |
| Formula Weight | 194.27 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.3313(4) |
| b (Å) | 9.9149(4) |
| c (Å) | 11.2008(5) |
| α (°) | 90 |
| β (°) | 105.719(2) |
| γ (°) | 90 |
| Volume (ų) | 1104.09(8) |
| Z | 4 |
Data derived from a study on 9,9-disubstituted fluorene derivatives. mdpi.com
Hirshfeld surface analysis is a powerful tool for the detailed investigation of these intermolecular interactions. mdpi.com For 9,9-dimethyl-9H-fluorene, this analysis reveals the prevalence of C–H···π interactions, where the hydrogen atoms of the methyl groups and the aromatic rings interact with the π-systems of neighboring molecules. These interactions, although weak individually, collectively contribute to the stability of the crystal structure. The analysis allows for the quantification of different types of intermolecular contacts, providing a fingerprint of the supramolecular assembly.
The insights gained from the study of 9,9-dimethyl-9H-fluorene can be extrapolated to predict the supramolecular architecture of this compound. The methyl group at the 2-position is expected to similarly influence the crystal packing through C–H···π interactions and by introducing steric effects that guide the relative orientation of adjacent molecules. The position of the methyl group on the aromatic ring, as opposed to the C9 position, may lead to different packing motifs compared to 9,9-dimethyl-9H-fluorene, but the fundamental role of the methyl group in mediating non-covalent interactions remains a key aspect of its supramolecular chemistry. The study of such architectures is fundamental to the rational design of new fluorene-based materials with tailored solid-state properties. tue.nl
Environmental Chemistry and Biodegradation of 2 Methylfluorene
Occurrence and Distribution in Environmental Matrices
2-Methylfluorene (B47199), a polycyclic aromatic hydrocarbon (PAH), is found across various environmental compartments due to its association with fossil fuels and incomplete combustion processes. Its distribution is largely governed by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient, which cause it to predominantly associate with particulate matter and sediments in aquatic environments. concawe.eu
Atmosphere: In the atmosphere, this compound has been detected in both gaseous and particulate phases. nih.gov Its presence in atmospheric samples has been noted in various studies, including those analyzing emissions from non-ferrous metal smelting plants. nih.gov For instance, a study around a non-ferrous metal smelting plant identified 1-methylfluorene (B47293) as a predominant compound in the particulate phase. nih.gov Passive air samplers using XAD-2 resin have been employed to measure atmospheric concentrations of this compound, among other PAHs, to understand their uptake behavior across different seasons and locations. copernicus.orgscholaris.ca
Aquatic Environments: In aquatic systems, this compound is found in surface water, suspended matter, pore water, and sediments. researchgate.net Due to its hydrophobic nature, it tends to adsorb to sediments and suspended organic material, leading to significantly higher concentrations in sediment compared to the water column. concawe.eu For example, sediment samples from Elson Lagoon in Alaska showed detectable levels of this compound. boem.gov Studies in river ecosystems have shown that lower molecular weight PAHs like fluorene (B118485) and its methylated derivatives are more prevalent in the dissolved phase, while higher molecular weight PAHs are more associated with particulate materials. researchgate.net
Sediments: Sediments act as a major sink for this compound. concawe.eu Concentrations of this compound have been measured in deep sea sediments, indicating its widespread distribution. researchgate.netoieau.fr Its presence in sediments is often linked to anthropogenic activities, including oil spills and industrial emissions. concawe.euboem.gov
Other Sources: this compound is also a component of automotive exhaust emissions and fuels. concawe.eu It has been identified in complex PAH mixtures like anthracene (B1667546) oil, which is derived from coal tar. asm.org
The following table provides a summary of the occurrence of this compound in different environmental matrices based on various studies.
| Environmental Matrix | Finding | References |
| Atmosphere | Detected in both gaseous and particulate phases, particularly around industrial sites. | nih.govcopernicus.orgscholaris.cauu.nl |
| Aquatic Water Column | Generally low concentrations due to low water solubility. | concawe.euacfn.com |
| Sediments | Predominant environmental sink with significantly higher concentrations than in the water column. | concawe.euresearchgate.netboem.govoieau.fr |
| Automotive Emissions | Present in exhaust and fuels. | concawe.eu |
| Industrial Products | Found in materials like anthracene oil. | asm.org |
Microbial Degradation Pathways of this compound
The microbial breakdown of this compound is a key process in its environmental fate. Both aerobic and anaerobic microorganisms have demonstrated the ability to degrade this compound, although the specific pathways and efficiencies can vary significantly.
Under aerobic conditions, the degradation of aromatic compounds like this compound is typically initiated by oxygenase enzymes. enviro.wiki These enzymes introduce oxygen atoms into the aromatic ring structure, making it more susceptible to cleavage and further breakdown. enviro.wiki
The general aerobic pathway for many PAHs involves the following steps:
Initial Oxidation: Mono- and dioxygenases catalyze the addition of oxygen to the aromatic ring, forming dihydrodiols. enviro.wiki
Dehydrogenation: The dihydrodiols are then dehydrogenated to form catechols.
Ring Cleavage: The aromatic ring is opened through either ortho- or meta-cleavage pathways by dioxygenases. enviro.wiki
Further Metabolism: The resulting aliphatic acids are further metabolized through central metabolic pathways like the Krebs cycle. aesacademy.org
For fluorene and its derivatives, a common aerobic degradation pathway proceeds via oxidation at the C-9 position to form 9-fluorenol, which is then dehydrogenated to 9-fluorenone (B1672902). asm.org This is followed by an angular dioxygenation next to the carbonyl group, leading to the cleavage of the five-membered ring and the formation of a substituted biphenyl (B1667301) compound, which is further degraded to phthalic acid. asm.org
Anaerobic degradation of this compound is generally slower than aerobic degradation but represents an important pathway in anoxic environments like deep sediments and contaminated aquifers. ub.edu
One identified mechanism for the anaerobic degradation of methylated aromatic compounds, such as toluene (B28343) and 2-methylnaphthalene (B46627), is the addition of fumarate (B1241708) to the methyl group. nih.gov This activation step is catalyzed by benzylsuccinate synthase in toluene degradation. enviro.wikinih.gov A similar pathway has been proposed for 2-methylnaphthalene, where it is activated by fumarate addition to the methyl group, forming naphthyl-2-methyl-succinic acid. nih.gov This is then followed by further degradation of the aromatic rings. nih.gov
Some facultative anaerobic bacteria, such as Xanthobacter polyaromaticivorans, have been shown to degrade a range of PAHs, including fluorene, under extremely low oxygen conditions (dissolved oxygen ≤ 0.2 ppm). tandfonline.com This bacterium was able to degrade several two- and three-ring aromatic compounds, although its ability to degrade four-ring compounds like pyrene (B120774) was limited even under aerobic conditions. tandfonline.com
Several enzymes are involved in the biotransformation of this compound. The initial steps are often catalyzed by monooxygenases and dioxygenases. enviro.wiki In the case of Pseudomonas sp. strain F274, which degrades fluorene via 9-fluorenone, an angular dioxygenase is crucial for cleaving the five-membered ring. asm.org
Studies on the degradation of substituted fluorenes by Pseudomonas sp. strain F274 have shown that methyl-substituted fluorenes are metabolized to correspondingly substituted phthalates. asm.orgnih.gov This occurs through an attack on the unsubstituted ring. asm.orgnih.gov However, in the case of 1-methylfluorene, the initial oxidation of the methyl group to a carboxyl group prevents other transformations except for monooxygenation at the C-9 position. asm.orgnih.gov
Metabolites identified from the degradation of fluorene by various microorganisms include 9-fluorenone, phthalic acid, and protocatechuate. asm.orgnih.gov In the anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture, identified metabolites included naphthyl-2-methyl-succinic acid, naphthyl-2-methylene-succinic acid, and 2-naphthoic acid, along with its reduced derivatives. nih.gov A study using suspect and non-target screening approaches on PAH bioremediation identified potential transformation products including carboxylated and sulfonated fluorenes. acs.org
The following table summarizes some of the key enzymes and metabolites involved in the degradation of fluorene and its methylated derivatives.
| Organism/System | Key Enzymes | Identified Metabolites | References |
| Pseudomonas sp. strain F274 | Angular dioxygenase | Substituted phthalates, 9-fluorenone | asm.orgnih.gov |
| Sulfate-reducing enrichment culture | Fumarate-adding enzyme (proposed) | Naphthyl-2-methyl-succinic acid, 2-naphthoic acid | nih.gov |
| Armillaria sp. F022 | Laccase | 9-fluorenone, salicylic (B10762653) acid, catechol | researchgate.net |
| Bacterial Consortium | Monooxygenase, Epoxide hydrolase, Dioxygenase | Hydroxylated PAHs, quinones, ring fission products | acs.org |
The biodegradation of this compound in the environment rarely occurs in isolation. It is typically present in complex mixtures of PAHs and other organic compounds, and these co-contaminants can significantly influence its degradation rate.
Studies have shown that the presence of other PAHs can retard the biodegradation of a co-occurring PAH. researchgate.net This is often due to competitive inhibition, where multiple substrates compete for the same microbial enzymes. researchgate.netnih.gov For example, in experiments with Sphingomonas paucimobilis EPA505, the initial degradation rates of individual components in binary and ternary mixtures of PAHs (including 1-methylfluorene) decreased in the presence of competitive PAHs. nih.gov
Ternary experiments involving naphthalene (B1677914), 1,5-dimethylnaphthalene (B47167), and 1-methylfluorene revealed a delayed degradation pattern. nih.gov The depletion of naphthalene and 1,5-dimethylnaphthalene occurred rapidly only after the complete removal of 1-methylfluorene. nih.gov This suggests that the presence of certain PAHs can lead to a sequential degradation pattern, where more readily degradable or preferred substrates are consumed first.
The concentration of the contaminants also plays a crucial role. Higher concentrations of PAHs can be inhibitory to microbial activity. researchgate.net Conversely, the presence of multiple substrates does not always lead to slower degradation; in some cases, it may enhance the degradation of a particular compound through co-metabolism.
Chemical Degradation and Transformation in the Environment
In addition to microbial degradation, this compound can be transformed in the environment through abiotic chemical processes, with photodegradation being a significant pathway. epa.gov
Photodegradation occurs when PAHs absorb light energy, leading to their transformation into other compounds. The rate and products of photodegradation are influenced by factors such as the solvent (in aquatic environments), the intensity of the light source, and the presence of other substances. researchgate.netcapes.gov.br
A study on the photooxidation of fluorene and its derivatives found that 1-methylfluorene exhibited a photostability comparable to that of fluorene. capes.gov.brresearchgate.net The photodegradation rate of fluorene was found to be dependent on the solvent, with dichloromethane (B109758) showing the highest rate constant. capes.gov.brresearchgate.net The presence of oxygen is also a critical factor in the photooxidation process. researchgate.net
Environmental Fate and Transport Studies
This compound, a member of the polycyclic aromatic hydrocarbon (PAH) family, is subject to various environmental fate and transport processes that dictate its distribution and persistence in ecosystems. cdc.gov As a PAH, this compound is generally characterized by its low aqueous solubility and a tendency to adsorb to particulate matter. epa.gov This property significantly influences its movement through different environmental compartments.
The primary mode of transport for PAHs like this compound in the environment is as particulates in the air and water. epa.gov They can be released into the atmosphere through incomplete combustion of organic materials, such as fossil fuels, and can travel long distances before being deposited on land or water surfaces through rainfall or particle settling. cdc.govepa.gov In aquatic systems, this compound, being hydrophobic, tends to bind to organic matter and sediment particles, which limits its bioavailability to microorganisms. pjoes.comopenbiotechnologyjournal.com This sorption to soil and sediment is a key factor in its environmental persistence. openbiotechnologyjournal.commdpi.com
The movement and partitioning of this compound are governed by its physicochemical properties. While specific data for this compound is limited, the behavior of similar PAHs suggests that its low water solubility and vapor pressure mean it will predominantly be found adsorbed to soil and sediment rather than dissolved in water or present as a vapor in the air. cdc.govepa.gov The octanol-water partition coefficient (Kow) is a key indicator of a chemical's tendency to bioaccumulate. nih.gov For PAHs, Kow values generally increase with molecular size, indicating a higher potential for bioaccumulation in organisms' fatty tissues. nih.gov
Studies on PAH mixtures have shown that the presence of other compounds can affect the environmental fate of individual PAHs. nih.gov For instance, the biodegradation kinetics of one PAH can be altered when it is part of a mixture. nih.govresearchgate.net
Table 1: Factors Influencing the Environmental Fate of this compound
| Factor | Influence on this compound |
| Sorption | High affinity for soil and sediment organic matter, leading to reduced bioavailability and mobility. openbiotechnologyjournal.commdpi.com |
| Volatility | Low vapor pressure results in minimal presence in the atmosphere as a gas. epa.gov |
| Water Solubility | Low solubility in water limits its transport in the dissolved phase. epa.gov |
| Bioavailability | Reduced by strong sorption to soil and sediment, impacting degradation rates. openbiotechnologyjournal.com |
| Photodegradation | Can be broken down by sunlight in the atmosphere and surface waters. cdc.gov |
| Biodegradation | Primary mechanism for removal from the environment, carried out by microorganisms. pjoes.comub.edu |
Remediation Strategies for this compound Contamination
Remediation of sites contaminated with this compound and other PAHs aims to reduce their concentration to safe levels. acs.org Several strategies, including physical, chemical, and biological methods, have been developed for this purpose. elsevier.esacs.org However, bioremediation is often considered a more cost-effective and environmentally friendly approach. acs.orgelsevier.es
Bioremediation utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down contaminants. pjoes.comopenbiotechnologyjournal.com This process can occur in situ (at the contaminated site) or ex situ (where contaminated material is moved for treatment). acs.org The effectiveness of bioremediation depends on various factors, including the type and concentration of the contaminant, soil properties, and the presence of suitable microbial populations. pjoes.commdpi.com
Several bioremediation techniques have shown promise for PAH-contaminated sites:
Natural Attenuation: This involves monitoring the natural processes of degradation without intervention. It is a viable option when the rate of natural breakdown is sufficient to prevent risk.
Biostimulation: This strategy involves the addition of nutrients (like nitrogen and phosphorus) and oxygen to stimulate the growth and activity of indigenous PAH-degrading microorganisms. acs.org
Bioaugmentation: This technique involves introducing specific PAH-degrading microorganisms to a contaminated site to enhance the degradation process. acs.org Strains of bacteria like Pseudomonas and Mycobacterium are known to be effective PAH degraders. pjoes.com Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have also demonstrated the ability to degrade a wide range of PAHs, including 1-methylfluorene, a close relative of this compound. openbiotechnologyjournal.comasm.org
Composting: This is an aerobic process where contaminated soil is mixed with organic materials to enhance microbial activity and degradation of pollutants. mdpi.com It has been shown to be effective in reducing PAH concentrations in soil. acs.org
Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants in soil and water. grafiati.com While promising, its effectiveness for high molecular weight PAHs can be limited. grafiati.com
Research has shown that the biodegradation of individual PAHs can be influenced by the presence of other compounds in a mixture. For example, one study found that the degradation of 1-methylfluorene by Sphingomonas paucimobilis was affected by the presence of other PAHs. nih.govresearchgate.net Another study investigating the degradation of PAHs in anthracene oil by Phanerochaete chrysosporium also included 1-methylfluorene. asm.org
During bioremediation, it is important to consider the potential formation of transformation products, which may also be toxic. diva-portal.org For instance, studies on fluorene have identified various metabolites, and it is crucial to monitor for such products during remediation efforts. acs.org
Table 2: Overview of Remediation Strategies for PAH Contamination
| Remediation Strategy | Description | Applicability to this compound |
| Biostimulation | Addition of nutrients and oxygen to enhance native microbial activity. acs.org | Potentially effective, as it supports the growth of indigenous PAH degraders. |
| Bioaugmentation | Introduction of specific PAH-degrading microbes. acs.org | Effective, especially with known PAH-degrading bacteria and fungi. pjoes.comopenbiotechnologyjournal.com |
| Composting | Mixing contaminated soil with organic matter to stimulate aerobic degradation. mdpi.com | A proven method for overall PAH reduction in soils. acs.org |
| Phytoremediation | Use of plants to remediate contaminated sites. grafiati.com | May have some effect, but generally more effective for lower molecular weight PAHs. grafiati.com |
| Chemical Oxidation | Use of chemical agents like Fenton's reagent or ozone to break down PAHs. acs.org | Can be effective but may produce toxic byproducts. diva-portal.org |
| Physical Removal | Techniques like soil washing or adsorption to separate PAHs from the matrix. acs.org | Can be costly and may require further treatment of the concentrated waste. |
Advanced Analytical Techniques for 2 Methylfluorene Research
Chromatographic Methods for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. This is achieved through the differential partitioning of analytes between a stationary phase and a mobile phase. For a non-polar compound like 2-methylfluorene (B47199), both gas and liquid chromatography are extensively employed.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds such as this compound. In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). The separation is based on the compound's boiling point and its interaction with the stationary phase, which is a liquid or polymer coated on the inside of the column. nist.gov
For the analysis of polycyclic aromatic hydrocarbons (PAHs), including this compound, capillary columns with a 5% phenyl-substituted methylpolysiloxane stationary phase (like DB-5) are commonly used. nist.gov The retention of this compound is influenced by the temperature program of the GC oven; a typical analysis might involve starting at a lower temperature and gradually increasing it to facilitate the elution of a wide range of compounds. oup.com The Kovats retention index, a relative measure of retention time, is a useful parameter for identifying compounds. For this compound, reported Kovats retention indices on standard non-polar phases include values such as 1676, 1678.1, 1684, 1694.8, and 1712.7. nih.gov
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. wiley-vch.deconcawe.eu This technique utilizes two columns with different stationary phase selectivities connected in series by a modulator. foxscientific.com The modulator traps fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column. foxscientific.com This results in a two-dimensional chromatogram with greatly increased peak capacity, which is particularly advantageous for resolving isomers and other closely related compounds in complex mixtures like crude oil or environmental extracts. wiley-vch.desepsolve.com GCxGC has been successfully used to separate and identify alkylated fluorenes, including this compound, in such complex matrices. wiley-vch.de
Liquid chromatography separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. libretexts.org For PAHs like this compound, both normal-phase and reversed-phase LC are utilized.
In normal-phase liquid chromatography (NPLC), a polar stationary phase, such as aminopropyl-bonded silica (B1680970) (NH2), is used with a non-polar mobile phase like n-hexane. nih.gov Under these conditions, the elution order is primarily determined by the number of aromatic carbons, with non-planar isomers generally eluting before planar ones. nih.gov The use of an aminopropyl stationary phase for the separation of PAHs from complex mixtures was introduced as a reliable alternative to traditional adsorbents like silica and alumina. nih.gov
Reversed-phase liquid chromatography (RPLC) employs a non-polar stationary phase, typically a C18-bonded silica, and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nist.govmyadlm.org In RPLC, more non-polar compounds are retained longer on the column. Wavelength-programmed fluorescence detection is often coupled with RPLC for the sensitive and selective determination of PAHs. nist.gov
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful tool for the analysis of this compound. oup.comnih.gov After separation by GC, the eluting compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be used for identification by comparison with spectral libraries. oup.com For this compound (molecular weight 180.24 g/mol ), the mass spectrum is characterized by a prominent molecular ion peak at m/z 180 and a top peak at m/z 165. nih.govnist.govnist.gov GC-MS is invaluable for identifying pyrolysis products and analyzing complex environmental samples. oup.comuu.nl
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation capabilities of LC with the detection power of MS. This technique is particularly useful for analyzing less volatile or thermally labile compounds. LC-MS and its tandem version, LC-MS/MS, have been employed for the molecular identification of various organic compounds in complex mixtures. researchgate.netuncst.go.ugresearchgate.net The process involves separating the mixture with an LC system and then introducing the eluent into the mass spectrometer for analysis. uncst.go.ugresearchgate.net
Spectroscopic Characterization of this compound
Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to characterize this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Data for this compound has been recorded on instruments such as the BRUKER AC-300. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
The specific chemical shifts in both ¹H and ¹³C NMR spectra are unique to the structure of this compound and allow for its unambiguous identification. acs.org
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound, often obtained using a KBr wafer technique, displays characteristic absorption bands corresponding to its aromatic C-H and C=C stretching and bending vibrations, as well as vibrations associated with the methyl group. nih.gov The fluorene (B118485) group itself has characteristic strong bands, for instance, two strong bands observed around 1600 cm⁻¹ are assigned to a mixture of six-member ring C-C stretching and five-member ring deformation, and to aromatic C-C stretching. researchgate.net
Table 1: Analytical Techniques for this compound
| Technique | Application | Key Findings for this compound |
|---|---|---|
| Gas Chromatography (GC) | Separation and Quantification | Kovats Retention Indices on standard non-polar phases: 1676, 1678.1, 1684, 1694.8, 1712.7. nih.gov |
| GC-Mass Spectrometry (GC-MS) | Identification and Quantification | Molecular ion peak at m/z 180; top peak at m/z 165. nih.gov |
| Liquid Chromatography (LC) | Separation and Quantification | Elution behavior depends on stationary and mobile phase polarity. nih.gov |
| NMR Spectroscopy | Structural Elucidation | Provides detailed information on the carbon-hydrogen framework. nih.gov |
| FTIR Spectroscopy | Functional Group Identification | Shows characteristic aromatic C-H and C=C stretching and bending vibrations. nih.gov |
Mass Spectrometry (MS) and Tandem MS
Mass spectrometry is a cornerstone technique for the identification and quantification of this compound. In gas chromatography-mass spectrometry (GC-MS), this compound can be identified based on its mass spectrum. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 180, corresponding to its molecular weight. nist.govresearchgate.net The most intense peak (base peak) in the spectrum is typically observed at m/z 165, resulting from the loss of a methyl group ([M-CH₃]⁺). nih.gov Other significant fragment ions are also observed, aiding in its structural confirmation. nih.gov
Tandem mass spectrometry (MS/MS), also known as collision-induced dissociation (CID) or collisionally activated dissociation (CAD), provides more detailed structural information. amazonaws.comwikipedia.org In this technique, the molecular ion of this compound (m/z 180) is selected and subjected to fragmentation by collision with an inert gas. amazonaws.comwikipedia.org The resulting fragment ions are then analyzed to create an MS/MS spectrum. This process helps to differentiate this compound from its isomers and provides unambiguous identification in complex mixtures. amazonaws.comosti.gov The fragmentation patterns can reveal information about the stability of the molecule and the strength of its chemical bonds. wikipedia.org
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value/Description | Source(s) |
| Molecular Weight | 180.2451 g/mol | nist.gov |
| Molecular Ion (M⁺) | m/z 180 | nist.govnih.gov |
| Base Peak | m/z 165 | nih.gov |
| Other Significant Peaks | m/z 178, m/z 89 | nih.gov |
| Ionization Method | Electron Ionization (EI) | nist.gov |
| Analytical Platform | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govosti.gov |
UV-Vis Spectroscopy and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are valuable tools for investigating the electronic properties of this compound. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which provides insights into its electronic transitions. The absorption spectrum is influenced by the extended π-conjugated system of the fluorene ring structure. nih.gov
Fluorescence spectroscopy, which measures the light emitted from the molecule after it absorbs light, is particularly useful for studying its photophysical properties. The photodecomposition mechanism of related fluorene compounds has been investigated using techniques like femtosecond IR spectroscopy, providing insights into their behavior upon photoexcitation. mpg.de
Computational Analytical Chemistry Approaches
Computational methods have become indispensable in complementing experimental studies of this compound, providing theoretical insights into its properties and behavior.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. rjpbcs.compsu.eduscispace.com For PAHs like this compound, QSPR models have been developed to predict various properties, including boiling point, melting point, octanol-water partition coefficient, and photolysis half-lives. rjpbcs.comworldscientific.comdergipark.org.trnih.govdergipark.org.tr These models use molecular descriptors, which are numerical values derived from the chemical structure, to establish a correlation with a specific property. psu.edunih.gov For example, a QSPR model for predicting the melting point of PAHs used descriptors related to molecular weight and symmetry. dergipark.org.trdergipark.org.tr Such predictive models are valuable for assessing the environmental fate and behavior of these compounds without the need for extensive experimental measurements. rjpbcs.comnih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.orgsolubilityofthings.com For this compound and related compounds, DFT calculations are employed to predict a wide range of properties, including optimized molecular geometries, vibrational frequencies, and electronic properties like HOMO and LUMO energies. nih.govworldscientific.comacs.org The B3LYP functional is a commonly used method in these calculations. nih.govacs.orgscholarsresearchlibrary.com DFT calculations have been used to study the vibrational spectra of fluorene, providing accurate predictions of vibrational frequencies and modes. acs.org Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra and study excited state properties. nih.govscholarsresearchlibrary.comresearchgate.net These theoretical calculations provide a deeper understanding of the molecule's structure and reactivity. science.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org For PAHs, MD simulations can provide insights into their behavior in different environments, such as their solubility in various solvents and their aggregation tendencies. researchgate.netrsc.org For example, MD simulations have been used to investigate the clustering of PAH molecules at high temperatures, which is relevant to soot formation. rsc.org These simulations can also be used to predict the release of PAHs from materials like asphalt. ascelibrary.org By simulating the interactions between molecules, MD provides a dynamic picture of the processes that are difficult to observe experimentally. tandfonline.com
Theoretical and Computational Studies on 2 Methylfluorene
Electronic Structure and Molecular Orbital Theory
The electronic structure of a molecule is fundamental to its chemical and physical properties. Computational methods, particularly those based on molecular orbital (MO) theory and density functional theory (DFT), are powerful tools for elucidating the arrangement and energies of electrons in molecules like 2-methylfluorene (B47199).
MO theory describes the formation of molecular orbitals by combining atomic orbitals. nih.gov For aromatic systems like this compound, this results in a set of delocalized π-orbitals spread across the fused ring system. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and reactivity.
Theoretical studies on the parent compound, fluorene (B118485), often utilize DFT methods like B3LYP with basis sets such as 6-31G* to calculate its molecular structure and electronic properties. unicamp.br The introduction of a methyl group at the C2 position of the fluorene core, creating this compound, introduces electronic effects that can be computationally modeled. The methyl group is a weak electron-donating group, which can be expected to slightly raise the energy of the HOMO and have a lesser effect on the LUMO, thereby subtly altering the HOMO-LUMO gap compared to the unsubstituted fluorene.
Computational studies on related spirobifluorene derivatives show that the HOMO is typically localized on the fluorene core, while the LUMO distribution can be influenced by substituents. acs.org For this compound, the frontier molecular orbitals are expected to be largely centered on the aromatic fluorene system, with the methyl group acting as a minor perturbation. QSAR studies on PAHs have successfully used quantum chemical descriptors like HOMO and LUMO energies to correlate with properties such as phototoxicity. nih.gov These descriptors are calculated using computational methods and are direct outputs of electronic structure calculations.
Table 1: Key Concepts in the Electronic Structure Analysis of this compound
| Concept | Description | Relevance to this compound |
| Molecular Orbital (MO) Theory | Describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form bonding, anti-bonding, and non-bonding molecular orbitals. nih.gov | Provides the theoretical framework for understanding the delocalized π-electron system of the fluorene core. |
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. unicamp.br | A primary tool for calculating the geometry, orbital energies, and electronic properties of this compound. |
| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that contains electrons. Its energy correlates with the ionization potential. | The methyl group's electron-donating nature is predicted to raise the HOMO energy relative to fluorene. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that is devoid of electrons. Its energy correlates with the electron affinity. | The LUMO is a key factor in electronic excitations and reactions involving electron acceptance. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. It is related to the electronic excitation energy and chemical reactivity. | Influences the UV-Vis absorption spectrum and overall stability of the molecule. |
Spectroscopic Property Predictions using Computational Methods
Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules. Methods like DFT can accurately calculate vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra, as well as electronic transition energies, which relate to UV-Vis absorption and fluorescence spectra.
For fluorene and its derivatives, DFT calculations have proven effective in predicting vibrational spectra. A comparative study on fluorene using Hartree-Fock and DFT methods (B3LYP and BLYP functionals) with a 6-31G* basis set found that the B3LYP functional provides results that are quite accurate in predicting vibrational frequencies and modes. unicamp.br Such calculations can be applied to this compound to assign its fundamental vibrational frequencies. Studies on other fluorene derivatives have utilized DFT to simulate vibrational modes, aiding in the interpretation of experimental Raman spectra, including surface-enhanced Raman scattering (SERS). researchgate.net
The prediction of fluorescence is also achievable through computational means. By geometrically optimizing a molecule in its electronically excited state, it is possible to predict fluorescence maxima. conicet.gov.ar Research using software like Hyperchem 7.5 has shown that semi-empirical methods can predict fluorescence maxima with reasonable accuracy, providing a powerful tool for screening potential fluorescent compounds before their synthesis. conicet.gov.ar For this compound and its derivatives, time-dependent DFT (TD-DFT) is a common method for calculating excited state properties and predicting absorption and emission wavelengths. researchgate.net These predictions are crucial in the design of materials for applications like organic light-emitting diodes (OLEDs).
Table 2: Computationally Predicted Vibrational Modes for Fluorene-Type Molecules
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1610 | Aromatic C-C stretching | arabjchem.org |
| ~1600 | Mixture of six-membered ring C-C stretch and five-membered ring deformation | arabjchem.org |
Note: This table is based on characteristic bands for the fluorene group and serves as an example of the type of data generated from computational predictions. Specific values for this compound would require a dedicated computational study.
Reaction Mechanism Simulations and Energy Profiles
For instance, the formation of dibenzofuran (B1670420) from various precursors, including 9-methylfluorene (B46981) (an isomer of this compound), has been studied using molecular orbital theory calculations. scispace.comrsc.org These studies determined that the order of reactivity for forming dibenzofuran via OH radical addition was 9-fluorenone (B1672902) > 9-methylfluorene > fluorene > phenanthrene (B1679779). scispace.comrsc.org The calculations also revealed that oxidations initiated by the ClO• radical are thermodynamically more favorable. scispace.comrsc.org Such studies involve calculating the Gibbs free energies of reactants, products, and transition states to map out the potential energy surface of the reaction.
Another study investigated the high-temperature, gas-phase synthesis of anthracene (B1667546) and phenanthrene from the reaction of a methyl radical with a fluorenyl radical. benthamdirect.com The study identified methylfluorene isomers (m/z = 180) as products through photoionization mass spectrometry and proposed distinct reaction mechanisms arising from the unique resonance structures of the fluorenyl radical. benthamdirect.com This work highlights how computational modeling can unravel complex reaction pathways in extreme environments.
Simulations of reaction mechanisms can be performed using specialized software packages that model the chemical kinetics of large, complex systems. dergipark.org.tr These tools can simulate reactions under various conditions (e.g., constant temperature and pressure) and perform sensitivity analyses to identify the most critical reaction steps.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of compounds with their physical properties or biological activities. acs.org The fundamental principle is that the structure of a molecule contains the information that defines its properties and activities. acs.org QSAR models express this relationship mathematically, enabling the prediction of properties for untested chemicals.
While specific, in-depth SAR or QSAR studies focusing on this compound derivatives for a particular endpoint were not found in the surveyed literature, the methodologies are widely applied to the broader class of polycyclic aromatic hydrocarbons (PAHs). arabjchem.org These studies analyze properties such as carcinogenicity, mutagenicity, phototoxicity, and biodegradation. nih.govarabjchem.org The models are built using molecular descriptors, which are numerical values derived from the chemical structure. These can include electronic descriptors (e.g., HOMO/LUMO energies), topological descriptors, and geometric descriptors. nih.gov
This compound has been included as a compound in the datasets of some broader QSAR and Quantitative Structure-Property Relationship (QSPR) studies. For example:
A QSPR study developed a model to predict the melting points of various PAHs, and this compound was part of the dataset used.
A QSAR model for the depuration rates of various pollutants in mussels also included a "Methylfluorene" in its list of compounds. researchgate.net
An early study from 1972 investigated the structure-activity relationships of α-methylfluorene-2-acetic acid and its analogues for anti-inflammatory activity, demonstrating the long-standing use of SAR principles for fluorene derivatives.
These examples show that while this compound itself has not been the central subject of a dedicated SAR/QSAR investigation, it is recognized as a relevant compound within the PAH class, and its properties can be predicted using general models developed for these chemicals. Future research could focus on developing specific QSAR models for a series of 2-substituted fluorene derivatives to predict their electronic, material, or biological properties.
Computational Design of Novel this compound Derivatives
A significant application of computational chemistry is the in silico design of novel molecules with specific, desirable properties, which can drastically reduce the time and expense of experimental trial-and-error. By modifying the structure of a parent molecule like this compound and calculating the properties of the resulting virtual derivatives, researchers can identify promising candidates for synthesis.
This approach has been successfully applied to the broader class of fluorene derivatives. For example, computational analysis was instrumental in the design of a new class of cofacially arrayed polyfluorenes. These molecules were designed to maintain a π-stacked structure, which is crucial for efficient electron and energy transfer. The design process involved modeling how different linking groups would affect the geometry of the oligomers.
In another study, a novel "butterfly-shaped" tetracarboxylic acid was designed and synthesized based on a co-facial bifluorene core. researchgate.net Time-dependent DFT (TD-DFT) calculations were used to rationalize the solid-state emission properties of the resulting metal-organic frameworks, linking the torsional dynamics of the bifluorene units to their luminescence. researchgate.net This demonstrates how computational design can guide the creation of advanced materials with tailored photophysical properties.
Applying this strategy to this compound, one could computationally design a library of derivatives by introducing various functional groups at different positions on the fluorene skeleton. By calculating key parameters like the HOMO-LUMO gap, absorption/emission wavelengths, and charge transport properties, it would be possible to screen for derivatives optimized for applications such as:
Blue-light emitting materials for OLEDs.
Organic semiconductors for transistors.
Sensors that exhibit a change in fluorescence upon binding to an analyte.
Computational Chemistry in Polymer Science and Materials Design
Computational chemistry plays a vital role in polymer science and the design of new materials, particularly for conjugated polymers where electronic properties are paramount. Polyfluorenes are a significant class of polymers used in electronic devices, and computational studies provide critical insights into their behavior.
A key challenge in simulating polymers is the development of accurate force fields for molecular dynamics (MD) simulations. Research has focused on creating general force-field parametrization schemes for conjugated materials, including polyfluorene. This involves calculating parameters for bonds, angles, and dihedrals associated with the links between monomer units, as well as determining the partial atomic charges. These force fields allow for MD simulations that can predict the conformation and dynamics of long polymer chains in solution or in the solid state.
Theoretical studies on fluorene-based copolymers using DFT and TD-DFT have provided detailed insights into the conformations of isolated polymer chains and the nature of their excited singlet and triplet states. Understanding these excited states is crucial for designing efficient materials for OLEDs and organic photovoltaics. For example, incorporating methylfluorene units into oligofluorenes has been used to computationally simulate the effect of defects on the transport of excitons and polarons within conjugated polymer chains.
The design of supramolecular constructs, such as coordination polymers and metal-organic frameworks (MOFs), also benefits immensely from computational chemistry. As seen with the butterfly-shaped bifluorene derivative, computational methods can predict how individual molecular building blocks will assemble and what the properties of the final material will be. researchgate.net By extension, this compound could serve as a building block (synthon) for new polymers and supramolecular materials, with computational chemistry guiding the design process to achieve targeted electronic and photoluminescent properties.
Broader Scientific Implications and Future Research Directions
Interdisciplinary Research Opportunities Involving 2-Methylfluorene (B47199)
The investigation of this compound provides a fertile ground for interdisciplinary collaboration, bridging chemistry, environmental science, toxicology, and materials science.
Environmental and Health Sciences : The presence of this compound in various environmental matrices necessitates joint efforts to understand its fate, transport, and toxicological profile. Research into its role as a potential contributor to respiratory and cardiovascular dysfunction, as well as its possible tumorigenic and mutagenic qualities, calls for collaboration between analytical chemists, toxicologists, and public health researchers. chemicalbook.com Studies on the developmental toxicity of alkylated PAHs, for instance, highlight how structural nuances, such as the position of a methyl group, can drive diverse toxicological outcomes and aryl hydrocarbon receptor (AHR) activation.
Astrochemistry : The detection of complex organic molecules, including PAHs, in the interstellar medium (ISM) suggests an intriguing avenue for astrochemists and chemical physicists. nrao.edumit.edu While specific identification of this compound in space has not been reported, the study of its formation pathways under interstellar conditions, potentially from smaller organic precursors, could provide insights into the chemical evolution of the universe. mit.edu
Materials Science and Polymer Chemistry : The fluorene (B118485) backbone is a key component in the development of advanced polymer materials with applications in organic electronics. mdpi.comscispace.com Interdisciplinary research involving organic chemists, polymer scientists, and materials engineers could explore the incorporation of this compound into novel polymers, investigating how the methyl group influences the material's electronic, thermal, and mechanical properties. appleacademicpress.com
Unexplored Reactivity and Synthetic Challenges
While the basic structure of this compound is well-defined, its full reactive potential and the challenges associated with its targeted synthesis remain areas ripe for exploration.
Mechanistic Studies : The gas-phase formation of dibenzofuran (B1670420) from fluorene and 9-methylfluorene (B46981) has been the subject of molecular orbital theory calculations, revealing reaction pathways and the influence of radicals like hydroxyl (•OH) and chlorine monoxide (ClO•). mdpi.com Similar mechanistic studies on this compound would be invaluable in predicting its atmospheric fate and the formation of secondary pollutants. Understanding the reactivity of the methyl group and the aromatic rings is crucial for predicting its environmental degradation and potential for forming more toxic byproducts.
Synthesis of Functionalized Derivatives : The synthesis of functionalized fluorene derivatives is an active area of research, with applications in nonlinear optics and medicinal chemistry. ucf.eduresearchgate.netnih.gov Developing selective and efficient synthetic routes to introduce various functional groups onto the this compound scaffold presents a significant challenge for synthetic organic chemists. Overcoming these challenges could lead to the creation of novel materials with tailored optical and electronic properties.
Novel Applications in Emerging Technologies
The unique photophysical and electronic properties of the fluorene moiety suggest that this compound and its derivatives could find applications in a range of emerging technologies.
Organic Electronics : Fluorene-based polymers are utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of a methyl group at the 2-position can influence the solubility, morphology, and electronic properties of these polymers. Future research could focus on synthesizing and characterizing this compound-containing polymers to optimize their performance in flexible and printed electronic devices.
Nonlinear Optics : Fluorene derivatives bearing electron-withdrawing groups have been shown to exhibit large two-photon absorption cross-sections, making them promising candidates for applications in optical power limiting and multiphoton fluorescence imaging. ucf.edu The synthesis and characterization of specifically designed this compound derivatives could lead to the development of advanced nonlinear optical materials.
Environmental Remediation and Sustainable Chemistry Innovations
The persistence of this compound in the environment necessitates the development of effective and sustainable remediation strategies.
Bioremediation : The biodegradation of fluorene by various microorganisms has been demonstrated, with specific bacterial strains capable of utilizing it as a carbon source. researchgate.netresearchgate.net Research into isolating and engineering microorganisms that can efficiently degrade this compound in contaminated soil and water is a promising area for environmental microbiologists and biotechnologists. uhasselt.bemdpi.comnih.gov Understanding the metabolic pathways involved in the degradation of methylated PAHs is crucial for developing effective bioremediation technologies.
Photocatalytic Degradation : Photocatalytic oxidation using semiconductor materials like titanium dioxide (TiO2) is a promising advanced oxidation process for the degradation of organic pollutants. Studies on the photocatalytic degradation of this compound in aqueous solutions could lead to the development of efficient water treatment technologies. Investigating the mechanism of degradation and identifying the intermediate products would be essential for ensuring complete mineralization and avoiding the formation of more toxic byproducts. Visible light-driven photocatalysis, using sensitizers like riboflavin (B1680620) tetraacetate, also presents a sustainable approach for the oxidation of benzylic carbon atoms, a reaction relevant to the degradation of this compound. nih.gov
Advancements in Computational and Analytical Methodologies for this compound
The accurate detection and characterization of this compound, often in complex environmental mixtures, drive the need for advanced analytical and computational methods.
Computational Chemistry : Density Functional Theory (DFT) is a powerful tool for investigating the electronic and optical properties of molecules. mdpi.comekb.eg DFT studies on this compound can provide insights into its molecular structure, vibrational spectra, and frontier molecular orbitals, which are crucial for understanding its reactivity and spectroscopic behavior. chemrxiv.orgresearchgate.netmdpi.com Such computational studies can also aid in the design of novel this compound derivatives with specific electronic properties for various applications.
Advanced Mass Spectrometry : The differentiation of PAH isomers is a significant analytical challenge. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn), coupled with high-resolution mass analyzers like Time-of-Flight (TOF) and Orbitrap, are essential for the structural elucidation of complex organic molecules. chromatographyonline.comchemrxiv.orgiosrphr.org The development of specific fragmentation pathways and the use of ion mobility spectrometry can aid in the unambiguous identification and quantification of this compound in environmental and biological samples. escholarship.orgnih.gov
Integration with Other Polycyclic Aromatic Hydrocarbon Research
The study of this compound is intrinsically linked to the broader field of PAH research. Its significance is often best understood in the context of the complex mixtures in which it is found.
Source Apportionment : The relative abundance of different PAHs and their alkylated homologues can serve as a fingerprint for identifying sources of pollution. Integrating data on this compound concentrations with those of other PAHs can help in source apportionment studies, distinguishing between pyrogenic (combustion-related) and petrogenic (petroleum-related) sources of contamination.
Q & A
Q. What are the standard methods for synthesizing and characterizing 2-methylfluorene in laboratory settings?
Methodological Answer: Synthesis of this compound typically involves Friedel-Crafts alkylation or methylation of fluorene derivatives using methyl halides in the presence of Lewis acids like aluminum chloride. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the methyl substitution pattern at the 2-position. High-resolution mass spectrometry (HRMS) validates molecular weight (180.25 g/mol), while purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC). For novel derivatives, X-ray crystallography may resolve structural ambiguities .
Q. What analytical techniques are recommended for detecting this compound in environmental samples?
Methodological Answer: Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for detecting this compound in environmental matrices (e.g., water, soil). Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used for sample preparation. Detection limits as low as 0.407 ng/L have been reported in surface water studies using GC-MS with selected ion monitoring (SIM) . For complex matrices, tandem MS (GC-MS/MS) improves specificity by reducing background noise.
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental data for this compound, such as conflicting biomarker correlations or detection limits?
Methodological Answer: Contradictions often arise from methodological variability (e.g., extraction efficiency, instrument calibration) or environmental factors (e.g., matrix interference). To address this:
- Perform comparative analysis using standardized protocols (e.g., EPA Method 8270 for PAHs).
- Validate reproducibility through intra- and inter-laboratory studies, calculating coefficients of variation (CV% WS/BS) and intraclass correlation coefficients (ICC) .
- Apply multivariate statistics (e.g., principal component analysis) to isolate variables affecting detection limits, such as organic carbon content in soil .
Q. What experimental design considerations are critical for studying this compound's inhibitory effects on enzymatic activity?
Methodological Answer: When investigating enzymatic inhibition:
- Use dose-response curves with at least five concentrations of this compound to calculate IC₅₀ values.
- Include positive (known inhibitors) and negative (solvent controls) controls to validate assay specificity.
- Characterize inhibition kinetics (competitive vs. non-competitive) via Lineweaver-Burk plots.
- Confirm target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can researchers optimize the sensitivity of this compound detection in metabolomic studies?
Methodological Answer: Enhance sensitivity by:
- Derivatizing this compound with electron-capturing groups (e.g., pentafluorobenzyl bromide) to improve GC-ECD (electron capture detection) signals.
- Employing isotope dilution mass spectrometry (IDMS) with deuterated analogs (e.g., ²H₃-2-methylfluorene) as internal standards.
- Leveraging ultra-high-performance liquid chromatography (UHPLC) paired with quadrupole-time-of-flight (Q-TOF) MS for high-resolution metabolomic profiling .
Methodological Challenges and Solutions
Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Document reaction conditions rigorously (temperature, solvent purity, catalyst loading) in the Experimental Section of manuscripts, adhering to journal guidelines .
- Use automated synthesis platforms (e.g., flow reactors) to minimize human error.
- Validate purity (>95%) via melting point analysis and chromatographic methods (e.g., HPLC-UV at 254 nm) .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., log P, solubility) of this compound?
Methodological Answer:
- Cross-validate data using multiple computational tools (e.g., ACD/Labs Percepta, EPI Suite) and experimental methods (shake-flask for log P, nephelometry for solubility).
- Reference peer-reviewed databases (e.g., PubChem, NIST Chemistry WebBook) over vendor-supplied data .
Data Presentation and Reporting
Q. What are the best practices for presenting spectroscopic data (NMR, IR) of this compound in publications?
Methodological Answer:
- Report chemical shifts (δ) in ppm relative to TMS for ¹H NMR and solvent signals for ¹³C NMR.
- Include coupling constants (J values) and integration ratios in supplemental information.
- For IR, annotate key functional group absorptions (e.g., C-H stretch at ~3050 cm⁻¹) and compare with literature spectra .
Q. How should environmental monitoring data for this compound be statistically analyzed to meet regulatory standards?
Methodological Answer:
- Apply non-parametric tests (e.g., Mann-Whitney U) if data are non-normally distributed.
- Report geometric means and 95% confidence intervals for concentrations below detection limits, using substitution methods (e.g., ½ LOD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
